molecular formula C19H21Cl2NO4 B193097 Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 79925-38-5

Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B193097
CAS RN: 79925-38-5
M. Wt: 398.3 g/mol
InChI Key: BLLWOXSSRQPDAT-UHFFFAOYSA-N
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Description

“Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H21Cl2NO4 . It is also known as Felodipine Impurity C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H21Cl2NO4 . For a detailed molecular structure, please refer to a reliable chemical database or a peer-reviewed paper.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 398.28 . For more detailed physical and chemical properties, please refer to a reliable chemical database or a peer-reviewed paper.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : It's used in the synthesis of 1,4-dihydropyridine derivatives, which are analyzed for their crystal structures. This analysis provides insights into the self-assembly and non-covalent interactions affecting crystal packing (Shashi, Prasad, & Begum, 2020).

  • Biological Activities : Various derivatives of 1,4-dihydropyridine, like the diethyl 4-(2,3-dichlorophenyl) variant, have been synthesized and explored for their biological activities, such as anti-inflammatory, analgesic, and anticonvulsant properties (Samaunnisa, Mohammed, Venkataramana, & Madhavan, 2013; 2014).

  • Antitubercular Agents : Certain 1,4-dihydropyridine derivatives have been studied for their potential as antitubercular agents, showing promising results against tuberculosis (Trivedi, Dodiya, Dholariya, Kataria, Bhuva, & Shah, 2011).

  • Chemotherapy Research : Some derivatives of this compound are being explored for their ability to induce apoptosis in cancer cells, indicating potential applications in chemotherapy (Ahn, Lee, Park, Lee, Shin, Lee, Koh, & Lim, 2018).

  • Pharmaceutical Impurity Analysis : It's involved in the analysis of pharmaceutical impurities, such as in the synthesis and characterization of related compounds from amlodipine bulk and formulations (Patil, Kasture, & Prakash, 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources . For detailed information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer or a reliable chemical database.

properties

IUPAC Name

diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLWOXSSRQPDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359707
Record name diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

79925-38-5
Record name diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS8X6G2MLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Zhang, LJ Yu, J Li, JW Tong, J Meng… - Yao xue xue bao …, 2012 - europepmc.org
The paper reports the systematic study on felodipine and its impurities in tablets, to improve its quality standards for the control of the related substances. HPLC-DAD, UPLC-MS, IR and …
Number of citations: 6 europepmc.org
F Albu, I Sora, F Tache, V David, A Medvedovici - Analytical letters, 2010 - Taylor & Francis
Direct plasma loading on a LiChrospher ADS C18 cartridge on-line coupled to an analytical Zorbax XDB C18 column was used to analyze felodipine by means of positive atmospheric …
Number of citations: 6 www.tandfonline.com
V Palermo, AG Sathicq, T Constantieux, J Rodríguez… - Catalysis Letters, 2016 - Springer
Micellar Keggin heteropolyacid catalysts were prepared using hexadecyltrimethylammonium bromide (cetyltrimethylammonium bromide—CTAB), 1-hexadecyl-pyridinium chloride, and …
Number of citations: 26 link.springer.com
GP Jadhav, VS Kasture, SS Pawar… - Journal of Pharmacy …, 2014 - academia.edu
There is an ever increasing interest in impurities present in APIs. Now days, not only purity profile but also impurity profile has become mandatory according to various regulatory …
Number of citations: 8 www.academia.edu
مرادی, قنبری, محمد - نشریه شیمی و مهندسی شیمی ایران, 2020‎ - nsmsi.ir
یک روش بسیار کارآمد، ساده، آسان و سازگار با محیط زیست برای سنتز مشتق های 4،1-دی هیدروپیریدین ارایه شده است. کاتالیزگر زیست تخریب پذیر با بستر پلیمری، PEG-SO3H، برای …‎
Number of citations: 2 www.nsmsi.ir

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